molecular formula C10H11NO B1591823 6-Methoxy-5-methyl-1H-indole CAS No. 1071973-95-9

6-Methoxy-5-methyl-1H-indole

Cat. No. B1591823
CAS RN: 1071973-95-9
M. Wt: 161.2 g/mol
InChI Key: DYUQQIYVHISYAL-UHFFFAOYSA-N
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Description

“6-Methoxy-5-methyl-1H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .


Molecular Structure Analysis

The molecular formula of “6-Methoxy-5-methyl-1H-indole” is C9H9NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For instance, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, 5-Methoxyindole has a melting point of 52-55 °C, a boiling point of 176-178 °C/17 mmHg, and is insoluble in water .

Scientific Research Applications

Cancer Treatment

6-Methoxy-5-methyl-1H-indole derivatives have been explored for their potential in treating various types of cancer. The indole nucleus is a common structure found in many natural and synthetic molecules with significant biological activity, including anticancer properties . For instance, indole-containing metal complexes have been studied for their pharmacological activity against cancer cells .

Antimicrobial Activity

Indole derivatives, including those with a 6-methoxy-5-methyl-1H-indole structure, have shown promise as antimicrobial agents. They have been used to develop new compounds with activity against a broad range of pathogens, including bacteria and fungi . This includes the optimization of antifungal metabolite production using advanced spectroscopic techniques .

Pharmacological Research

In pharmacology, 6-Methoxy-5-methyl-1H-indole is a valuable scaffold for the development of new therapeutic agents. It binds with high affinity to multiple receptors, which is crucial for the discovery of drugs with diverse biological activities, such as antiviral, anti-inflammatory, and antidiabetic effects .

Biochemical Studies

The biochemical applications of 6-Methoxy-5-methyl-1H-indole are vast, with its derivatives being integral to understanding various biochemical pathways. For example, they are used in the study of protein kinase inhibitors and the synthesis of compounds like indigoids, which are important in biochemical research .

Agricultural Applications

In agriculture, 6-Methoxy-5-methyl-1H-indole derivatives can be used to develop plant growth regulators and pesticides. The indole structure is related to naturally occurring compounds like tryptophan and indole-3-acetic acid, which are crucial in plant development .

Analytical Chemistry

6-Methoxy-5-methyl-1H-indole plays a role in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for use in various spectroscopic and chromatographic techniques, aiding in the identification and quantification of substances .

Safety and Hazards

Safety measures should be taken while handling indole derivatives. For instance, 5-Methoxyindole can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

6-methoxy-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQQIYVHISYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600098
Record name 6-Methoxy-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071973-95-9
Record name 6-Methoxy-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-methoxy-5-methyl-2-nitrophenyl)acetonitrile (0.24 g) in a mixed solvent of tetrahydrofuran (2 mL) and n-butanol (2 mL) was added palladium-carbon powder (0.043 g) under an argon atmosphere and this mixture was stirred at 60° C. under a hydrogen atmosphere for 36 hours. The insoluble material was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.13 g).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.043 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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